

HAP-1 Cell Line: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: HAP-1

Cat. No.: B12388784

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Core Summary

The **HAP-1** cell line is a near-haploid human cell line that has become an invaluable tool in genetics, drug discovery, and functional genomics. Derived from the KBM-7 cell line, which originated from a patient with chronic myeloid leukemia, **HAP-1** cells offer a unique advantage for genetic studies due to their single set of chromosomes for most of the genome.^{[1][2]} This characteristic allows for the direct phenotypic expression of recessive mutations, making them an ideal model for gene editing, particularly with CRISPR-Cas9 technology. This guide provides a comprehensive overview of the **HAP-1** cell line, including its origin, characteristics, and key experimental protocols.

Origin and Development

The **HAP-1** cell line was derived from the KBM-7 cell line, which was established from a 39-year-old male patient with chronic myeloid leukemia (CML) in its blast crisis phase.^[1] The parental KBM-7 cell line is near-haploid but is disomic for chromosome 8 and contains a 30-megabase fragment of chromosome 15 translocated to chromosome 19. **HAP-1** cells were subsequently derived from KBM-7 and have lost the disomy of chromosome 8, making them "more haploid" than their parental line.^[3] However, they retain the Philadelphia chromosome (a translocation between chromosomes 9 and 22, t(9;22)) characteristic of CML and the chromosome 15 fragment.^{[1][4]} A fully haploid version of the **HAP-1** cell line, termed eHAP, has also been generated by excising the remaining disomic region of chromosome 15 using CRISPR-Cas9.^[1]

Key Characteristics and Quantitative Data

HAP-1 cells possess a unique set of characteristics that make them a powerful research tool. They grow as an adherent monolayer and are amenable to transfection and single-cell cloning. [\[5\]](#)

Morphological and Growth Characteristics

Characteristic	Description	Reference
Morphology	Fibroblast-like, adherent	[3]
Doubling Time	Approximately 12-16 hours or around 48 hours. This variation may depend on culture conditions and passage number.	[1] [6]
Ploidy	Near-haploid	[1]

Genetic Characteristics

| Characteristic | Description | Reference | | :--- | :--- | | Karyotype | Near-haploid with a Philadelphia chromosome (t(9;22)) and a fragment of chromosome 15 on chromosome 19. [\[1\]](#) [\[4\]](#) | | Genetic Stability | **HAP-1** cells are karyotypically stable for at least 20 passages. Spontaneous diploidization can occur, with rates ranging from 2% to 35% between passages 10 and 35. Diploid cells may have a growth advantage and can overtake the culture at higher passage numbers. [\[1\]](#)[\[4\]](#)[\[7\]](#) |

Protein Expression Profile

A proteogenomic analysis of the **HAP-1** cell line has identified over 10,000 proteins, providing a rich dataset for understanding its molecular landscape.[\[8\]](#)[\[9\]](#) This comprehensive protein expression profile makes **HAP-1** cells a valuable model for studying a wide range of cellular processes.

Experimental Protocols

Cell Culture of HAP-1 Cells

Materials:

- **HAP-1** cells
- Iscove's Modified Dulbecco's Medium (IMDM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (Pen-Strep)
- 0.05% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks or plates
- Incubator (37°C, 5% CO₂)

Protocol:

- Media Preparation: Prepare complete growth medium by supplementing IMDM with 10% FBS and 1% Pen-Strep.
- Thawing Cells:
 - Quickly thaw the cryovial of **HAP-1** cells in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 200 x g for 5 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
 - Transfer the cell suspension to a T75 flask.
 - Incubate at 37°C with 5% CO₂.

- **Passaging Cells:**
 - When cells reach 70-80% confluency, aspirate the medium.
 - Wash the cells once with PBS.
 - Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
 - Add 5-7 mL of complete growth medium to inactivate the trypsin.
 - Gently pipette the cell suspension up and down to ensure a single-cell suspension.
 - Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 split) to a new flask containing pre-warmed complete growth medium.
 - Incubate at 37°C with 5% CO₂.
- **Freezing Cells:**
 - Follow steps 1-4 of the passaging protocol.
 - After centrifugation, resuspend the cell pellet in a cryopreservation medium (e.g., 90% FBS, 10% DMSO).
 - Aliquot the cell suspension into cryovials.
 - Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
 - Transfer the vials to liquid nitrogen for long-term storage.

CRISPR-Cas9 Gene Editing in HAP-1 Cells

Materials:

- **HAP-1** cells
- Cas9 nuclease expression vector (e.g., pX459)

- Single guide RNA (sgRNA) expression vector
- Transfection reagent (e.g., Lipofectamine)
- Puromycin (if using a selection marker)
- Genomic DNA extraction kit
- PCR reagents
- Sanger sequencing reagents

Protocol:

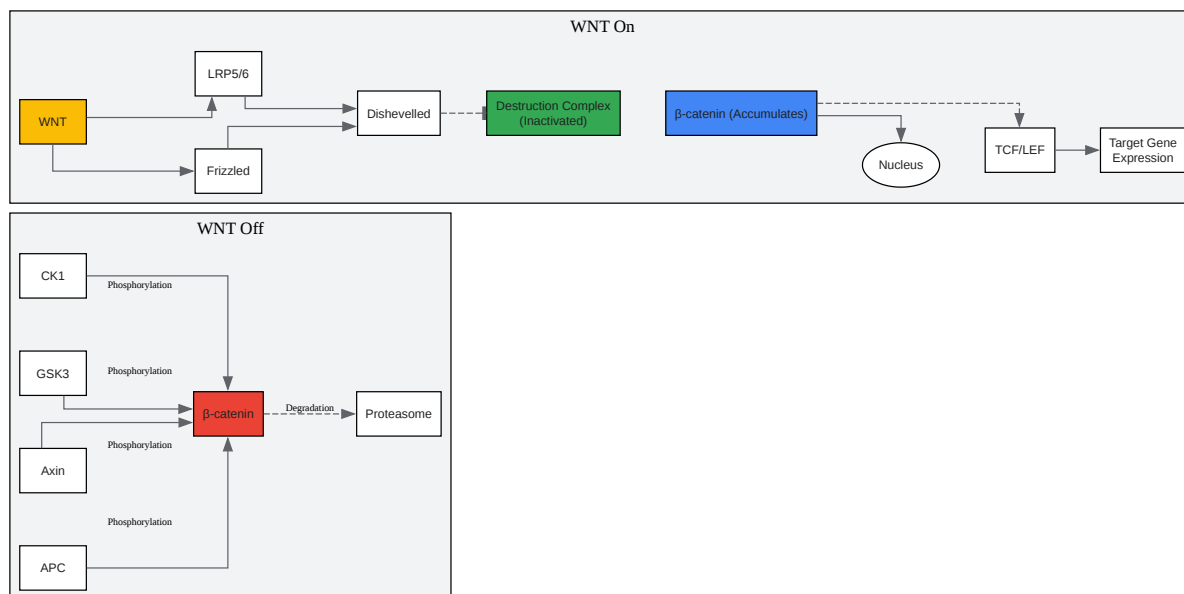
- sgRNA Design and Cloning:
 - Design sgRNAs targeting the gene of interest using online tools (e.g., CHOPCHOP).
 - Synthesize and anneal complementary oligonucleotides encoding the sgRNA sequence.
 - Clone the annealed oligonucleotides into a suitable sgRNA expression vector.
- Transfection:
 - Seed **HAP-1** cells in a 6-well plate to be 70-80% confluent on the day of transfection.
 - Co-transfect the Cas9 and sgRNA expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
- Selection (if applicable):
 - If using a vector with a selection marker like puromycin resistance, add the appropriate concentration of puromycin to the culture medium 24-48 hours post-transfection.
 - Maintain selection for 2-3 days to enrich for transfected cells.
- Clonal Isolation:

- After selection (or 48-72 hours post-transfection for non-selection methods), harvest the cells.
- Perform serial dilutions to seed single cells into individual wells of a 96-well plate.
- Allow single colonies to grow for 1-2 weeks.
- Genotyping:
 - When colonies are large enough, expand a portion of each clone for genomic DNA extraction.
 - Use the remaining cells to establish a master plate.
 - Perform PCR to amplify the genomic region targeted by the sgRNA.
 - Sequence the PCR products using Sanger sequencing to identify clones with desired mutations (insertions, deletions, or substitutions).
- Expansion and Validation:
 - Expand the clones with the desired genotype.
 - Further validate the knockout or knock-in at the protein level using Western blotting or other relevant functional assays.

Signaling Pathways and Experimental Workflows

WNT Signaling Pathway in HAP-1 Cells

HAP-1 cells have been utilized to study the canonical WNT signaling pathway.^{[2][10]} The near-haploid nature of these cells facilitates the genetic dissection of this complex pathway. In the absence of a WNT ligand, β -catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK3, and CK1), leading to its ubiquitination and proteasomal degradation. Upon WNT binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inhibited, allowing β -catenin to accumulate, translocate to the nucleus, and activate target gene expression.



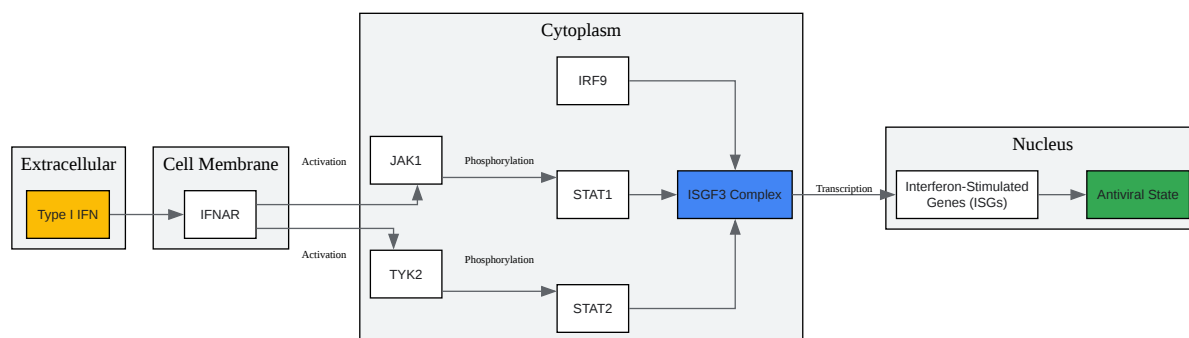
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Canonical WNT Signaling Pathway

Type I Interferon (IFN) Response Pathway

HAP-1 cells have also been employed to investigate the type I interferon (IFN) response, a critical component of the innate immune system against viral infections.^[1] Upon viral recognition, cells produce type I IFNs (e.g., IFN- α , IFN- β), which bind to the IFNAR receptor

complex. This binding activates the JAK-STAT signaling cascade, leading to the formation of the ISGF3 transcription factor complex (STAT1, STAT2, and IRF9). ISGF3 then translocates to the nucleus and induces the expression of hundreds of interferon-stimulated genes (ISGs), which collectively establish an antiviral state.

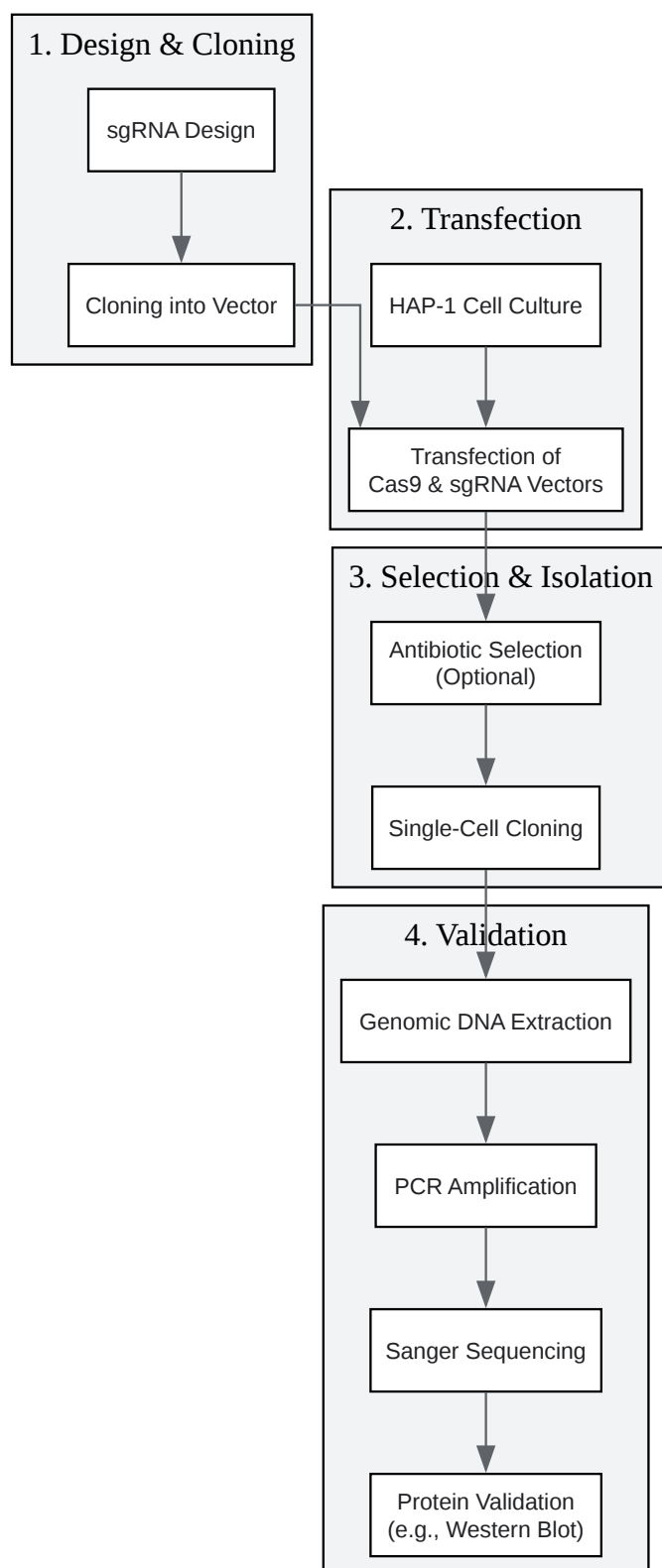


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Type I Interferon Response Pathway

Experimental Workflow for CRISPR-Cas9 Knockout in HAP-1 Cells

The following diagram illustrates a typical workflow for generating a gene knockout in **HAP-1** cells using CRISPR-Cas9.



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CRISPR-Cas9 Knockout Workflow in **HAP-1** Cells

Applications in Research

The unique characteristics of the **HAP-1** cell line have led to its widespread use in various research areas:

- **Functional Genomics:** The haploid nature of **HAP-1** cells allows for efficient genome-wide forward and reverse genetic screens to identify genes involved in specific biological processes.[1]
- **Drug Discovery and Target Validation:** **HAP-1** cells are a valuable tool for identifying and validating novel drug targets, as the effect of a compound on a single-copy gene is not masked by a second allele.
- **Disease Modeling:** The ease of genetic manipulation in **HAP-1** cells facilitates the creation of models for human genetic diseases, allowing for the study of disease mechanisms and the testing of potential therapies.
- **Antibody Validation:** **HAP-1** knockout cell lines serve as excellent negative controls for antibody validation, ensuring the specificity of an antibody for its target protein.[6]

Conclusion

The **HAP-1** cell line represents a powerful and versatile tool for modern biological research. Its near-haploid genome, combined with its ease of culture and amenability to genetic modification, makes it an ideal system for a wide range of applications, from fundamental studies of gene function to the development of novel therapeutics. This guide provides researchers with the essential information and protocols needed to effectively utilize this valuable resource.

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